N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzoxazepine derivative characterized by a fused benzoxazepine core modified with an isopentyl side chain, dimethyl substituents, and a sulfonamide group at position 7. This article compares the target compound with its closest analogs, focusing on structural distinctions, molecular properties, and inferred biological relevance.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)12-13-24-19-14-17(23-29(26,27)18-8-6-5-7-9-18)10-11-20(19)28-15-22(3,4)21(24)25/h5-11,14,16,23H,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRPLVMKOQXXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS No. 922005-59-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide
Structural Formula
The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core. This unique configuration may contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of related benzenesulfonamide compounds. For instance, certain derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) through various mechanisms:
- Inhibition of Carbonic Anhydrase : Compounds similar to this compound have demonstrated significant inhibition of tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), with IC50 values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX . This inhibition is crucial as these isoforms are often upregulated in tumors.
- Induction of Apoptosis : In vitro studies indicated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, one study reported that a related compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced levels of active caspases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Mechanism/Notes |
|---|---|---|
| Anticancer | Benzenesulfonamide derivatives | Inhibition of hCA II and IX; apoptosis induction |
| Antimicrobial | Various benzenesulfonamides | Broad-spectrum activity against bacteria/fungi |
| Anti-inflammatory | Selected sulfonamide compounds | Modulation of cytokine production |
Case Studies
- Study on Anticancer Activity : A study published in PubMed evaluated several benzenesulfonamide derivatives for their anti-proliferative activity against MCF-7 and Caco-2 cell lines. The most potent derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells .
- Mechanistic Insights : Another study highlighted the role of carbonic anhydrase inhibitors in cancer therapy, emphasizing their potential in targeting tumor microenvironments .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs are summarized in Table 1, highlighting differences in substituents, molecular weight, and functional groups.
Table 1: Structural Comparison of Target Compound and Analogs
*Calculated based on molecular formula.
Key Observations :
- Positional Isomerism : The target compound’s sulfonamide group at position 7 distinguishes it from analogs with substitutions at position 8 (e.g., CAS 922022-38-6 and 921907-81-5). This positional shift may alter steric interactions and binding affinity in biological targets .
- Functional Group Variations : The benzamide analog () introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to sulfonamide derivatives .
Physicochemical Properties
While experimental data (e.g., solubility, logP) for the target compound are unavailable, trends can be inferred from analogs:
- Molecular Weight : The target compound (430.58 Da) is lighter than the 3,4-dimethylbenzenesulfonamide analog (444.6 Da, CAS 922022-38-6) but matches the 4-methylbenzenesulfonamide analog (430.6 Da, CAS 921907-81-5) .
- Lipophilicity : The trifluoromethyl group in increases logP compared to sulfonamide derivatives, suggesting higher membrane permeability .
Q & A
Q. Advanced
- Enzyme kinetics : Measure , , and inhibition constants () under varying substrate concentrations.
- Molecular docking : Use software like AutoDock Vina to predict binding modes in enzyme active sites (e.g., cytochrome P450 isoforms).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Cryo-EM or X-ray crystallography : Resolve target-bound structures at atomic resolution .
How to assess purity and stability under storage conditions?
Q. Basic
- HPLC-UV/ELSD : Monitor purity (>95%) and detect degradation products.
- Differential scanning calorimetry (DSC) : Identify polymorphic transitions or decomposition temperatures.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS for hydrolytic or oxidative byproducts .
How to design SAR studies for this compound?
Q. Advanced
- Systematic substitution : Modify the isopentyl group or benzenesulfonamide moiety via Suzuki-Miyaura coupling or nucleophilic substitution.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., IC).
- Free-Wilson analysis : Quantify contributions of substituents to biological potency .
What challenges exist in determining solubility and bioavailability?
Q. Basic
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
- Thermodynamic solubility vs. kinetic solubility : Use PXRD to identify polymorphs affecting dissolution rates.
- Caco-2 assays : Predict intestinal permeability. Poor solubility may require formulation with cyclodextrins or lipid-based carriers .
How to resolve contradictions in enzyme inhibition potency (e.g., IC50_{50}50) across studies?
Q. Advanced
- Standardize assay conditions : Use identical enzyme sources, buffer systems (e.g., Tris vs. HEPES), and co-factor concentrations.
- SPR-based binding assays : Compare dissociation constants () to rule out assay artifacts.
- Proteomics : Verify enzyme expression levels in biological samples via Western blot or ELISA .
What computational approaches predict metabolic pathways?
Q. Advanced
- MetaPrint2D : Predict Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation).
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to identify labile sites.
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate clearance and half-life .
How to ensure reproducibility in multi-step synthesis protocols?
Q. Basic
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy.
- Intermediate trapping : Isolate and characterize intermediates (e.g., via -NMR) to confirm step completion.
- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize critical parameters (e.g., reaction time, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
